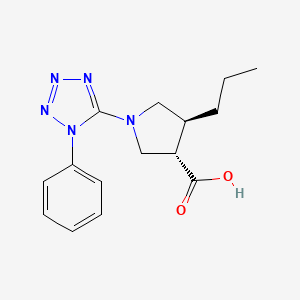

(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 301.15387487 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tetrazole Chemistry in Amino Acid Derivatives

Tetrazole chemistry plays a significant role in the modification of amino acid derivatives, leading to novel compounds with potential applications in various fields. One example is the transformation of 4-amino-3-phenylbutanoic acid, an amino acid derivative, by introducing tetrazole-containing groups. This modification utilizes the amino and carboxy terminal groups of the molecule, resulting in compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate. Such derivatives are synthesized through reactions involving triethyl orthoformate, sodium azide, and acetic acid, highlighting the versatility of tetrazole chemistry in creating novel bioactive molecules with potential therapeutic applications (Putis, Shuvalova, & Ostrovskii, 2008).

Tetrazole in Aldose Reductase Inhibitors

Tetrazole-containing compounds have been explored as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. A study involving the synthesis and in vitro testing of various phenylsulfonamide derivatives incorporating tetrazole and other bioisosteric groups revealed their potential as ARIs. These compounds demonstrated inhibitory activity at concentrations lower than 100 μM, with certain derivatives exhibiting submicromolar profiles. This research indicates the promise of tetrazole-containing compounds in the development of new treatments for long-term diabetic complications, also highlighting their potent antioxidant capabilities (Alexiou & Demopoulos, 2010).

Tetrazole in Heterocyclic Compound Synthesis

Tetrazole functionalities are instrumental in synthesizing heterocyclic compounds, such as pyrroles, through interactions with aziridines. The preparation of (1H-tetrazol-5-yl)-allenes and their subsequent reactions demonstrate the ability to form complex heterocyclic structures, including tetrasubstituted pyrroles and 4-methylenepyrrolidines, depending on the substituents and reaction conditions. This showcases the versatility of tetrazole derivatives in constructing diverse heterocyclic frameworks with potential pharmaceutical relevance (Cardoso, Henriques, Paixão, & Pinho e Melo, 2016).

Tetrazole in Metal-Organic Frameworks

Tetrazole-based carboxylic acids are key ligands in developing metal-organic frameworks (MOFs), which have wide-ranging applications from catalysis to gas storage. The synthesis of novel Mn(II)-MOFs using tetrazole-based carboxylic acids illustrates the role of these ligands in constructing functional materials with unique topologies and properties. This area of research highlights the intersection of inorganic and organic chemistry in creating innovative materials for various technological applications (Yang, Hou, Zhang, & Zhu, 2022).

Propiedades

IUPAC Name |

(3S,4S)-1-(1-phenyltetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-2-6-11-9-19(10-13(11)14(21)22)15-16-17-18-20(15)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3,(H,21,22)/t11-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWQCTQVOQPUFW-DGCLKSJQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1C(=O)O)C2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1C(=O)O)C2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![(1R,5R)-N-(3-fluorophenyl)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)

![N'-[(E)-phenylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5551828.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)